N,N,N',N'-Tetramethyl-1,5-pentanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’-Tetramethyl-1,5-pentanediamine: is an organic compound with the molecular formula C9H22N2 . It is a diamine, meaning it contains two amine groups, and is characterized by the presence of four methyl groups attached to the nitrogen atoms. This compound is often used in various chemical reactions and industrial applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N,N’,N’-Tetramethyl-1,5-pentanediamine can be synthesized through several methods. One common approach involves the reaction of 1,5-pentanediamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
1,5-pentanediamine+4CH3I→N,N,N’,N’-Tetramethyl-1,5-pentanediamine+4NaI
Industrial Production Methods: In industrial settings, the production of N,N,N’,N’-Tetramethyl-1,5-pentanediamine often involves continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N,N,N’,N’-Tetramethyl-1,5-pentanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
N,N,N’,N’-Tetramethyl-1,5-pentanediamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N,N’,N’-Tetramethyl-1,5-pentanediamine involves its ability to act as a nucleophile due to the presence of amine groups. It can form complexes with metal ions, facilitating various catalytic processes. The compound’s molecular targets include electrophilic centers in organic molecules, where it can participate in nucleophilic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
N,N,N’,N’-Tetramethylethylenediamine (TMEDA): Similar structure but with a shorter ethylene backbone.
N,N-Dimethyl-1,3-propanediamine: Contains two methyl groups and a propanediamine backbone.
N,N,N’,N’-Tetramethyl-2-phenyl-1,5-pentanediamine: Similar structure with an additional phenyl group.
Uniqueness: N,N,N’,N’-Tetramethyl-1,5-pentanediamine is unique due to its specific pentane backbone, which provides distinct steric and electronic properties compared to other diamines. This uniqueness makes it particularly useful in certain catalytic and synthetic applications .
Eigenschaften
Molekularformel |
C9H22N2 |
---|---|
Molekulargewicht |
158.28 g/mol |
IUPAC-Name |
N,N,N',N'-tetramethylpentane-1,5-diamine |
InChI |
InChI=1S/C9H22N2/c1-10(2)8-6-5-7-9-11(3)4/h5-9H2,1-4H3 |
InChI-Schlüssel |
DNOJGXHXKATOKI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.